1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole
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Overview
Description
1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position on the phenyl ring, along with two methyl groups at the 2 and 5 positions on the pyrrole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and 2,5-dimethylpyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling of the aniline derivative with the pyrrole ring.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including recrystallization and high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, biaryl compounds, and other functionalized aromatic compounds.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenol
- 2-Bromo-4-fluorophenylacetonitrile
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
Uniqueness
1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole is unique due to its specific substitution pattern on the phenyl and pyrrole rings. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications that similar compounds may not fulfill.
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-2,5-dimethylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUJIJHPWBIQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)F)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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